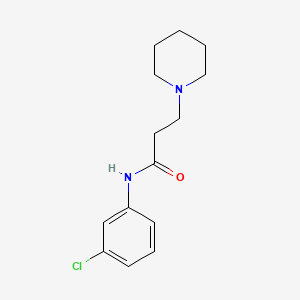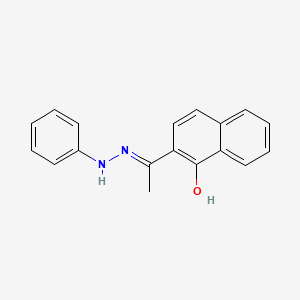![molecular formula C18H18Br2N2O5 B11549733 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549733.png)
2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of brominated and methoxylated aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2,4-dibromo-6-methoxyphenol and 2,4-dimethoxybenzaldehyde. The synthesis process generally involves the following steps:
Formation of the hydrazone: The reaction between 2,4-dimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with 2-(2,4-dibromo-6-methoxyphenoxy)acetyl chloride to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The brominated and methoxylated aromatic rings may facilitate interactions with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
2,4-dibromoanisole: A simpler brominated and methoxylated aromatic compound.
2,4-dibromo-6-methylphenoxyacetohydrazide: A structurally similar compound with a methyl group instead of a methoxy group.
Uniqueness
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of brominated and methoxylated aromatic rings, along with the hydrazide moiety
属性
分子式 |
C18H18Br2N2O5 |
|---|---|
分子量 |
502.2 g/mol |
IUPAC 名称 |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18Br2N2O5/c1-24-13-5-4-11(15(8-13)25-2)9-21-22-17(23)10-27-18-14(20)6-12(19)7-16(18)26-3/h4-9H,10H2,1-3H3,(H,22,23)/b21-9+ |
InChI 键 |
LTFNSIIXRNRKBX-ZVBGSRNCSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-methylphenyl)amino]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide (non-preferred name)](/img/structure/B11549651.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11549656.png)
![Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11549661.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11549663.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11549664.png)
![N-(3-nitrophenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11549667.png)
![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11549675.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11549680.png)

![3-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11549695.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate](/img/structure/B11549702.png)
![Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11549707.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11549714.png)

